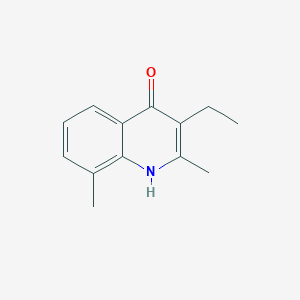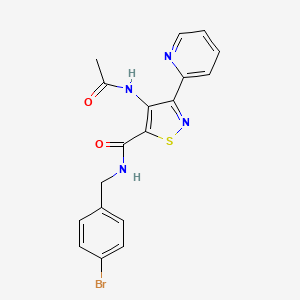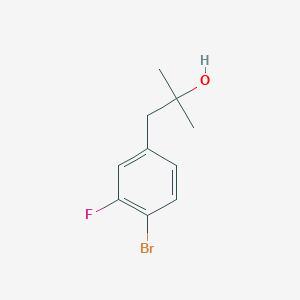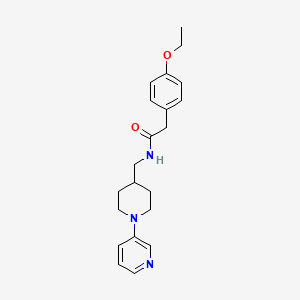![molecular formula C33H33N7O2S2 B2709827 8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione CAS No. 674817-73-3](/img/no-structure.png)
8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex, contributing to its versatility. Detailed crystal structures of similar compounds have been reported, showing that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, molecular weight, and toxicity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Benzothiazole derivatives, such as those synthesized by Amir et al. (2012), have shown promising antimicrobial activity. These compounds were designed as pharmacophore hybrids between pyrazolinone/pyrazole and benzothiazole moieties, indicating that similar structures could have potential applications in developing new antimicrobial agents. The study highlighted the significance of electron-withdrawing groups in enhancing antimicrobial activity, suggesting that structural modifications to the benzothiazole moiety could modulate the biological activity of these compounds (Amir, Javed, & Hassan, 2012).
Anticancer Activity
Compounds with benzothiazole structures have also been explored for their anticancer potential. El-Naem et al. (2003) synthesized a series of compounds with anticancer activity, demonstrating the therapeutic potential of benzothiazole derivatives in cancer treatment. These findings suggest that benzothiazole-containing compounds, including the one , could be explored further for their anticancer properties (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).
Antifungal and Antibacterial Studies
Patel and Agravat (2007) explored new pyridine derivatives incorporating the benzothiazole moiety for their antibacterial and antifungal activities. Their work emphasizes the potential of benzothiazole derivatives in developing new antimicrobial agents, which could also imply possible applications for the compound in studying and combating microbial infections (Patel & Agravat, 2007).
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their corrosion inhibition properties as well. Hu et al. (2016) synthesized benzothiazole derivatives to study their effect against steel corrosion in an HCl solution. The high inhibition efficiency of these compounds suggests that similar benzothiazole derivatives, including the compound of interest, could be valuable in researching corrosion inhibition solutions (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 8-bromo-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione with 4-benzhydrylpiperazine in the presence of a base.", "Starting Materials": [ "8-bromo-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione", "4-benzhydrylpiperazine", "Base (e.g. potassium carbonate)" ], "Reaction": [ "The 8-bromo-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione is dissolved in a suitable solvent (e.g. DMF) and the base is added.", "The mixture is stirred at room temperature for a period of time (e.g. 30 minutes) to allow for deprotonation of the bromine.", "The 4-benzhydrylpiperazine is added to the reaction mixture and the mixture is stirred at an elevated temperature (e.g. 80°C) for a period of time (e.g. 24 hours).", "The reaction mixture is then cooled and the product is isolated by filtration and purified by recrystallization." ] } | |
Número CAS |
674817-73-3 |
Fórmula molecular |
C33H33N7O2S2 |
Peso molecular |
623.79 |
Nombre IUPAC |
8-(4-benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C33H33N7O2S2/c1-36-29-28(30(41)37(2)33(36)42)40(21-22-43-32-34-25-15-9-10-16-26(25)44-32)31(35-29)39-19-17-38(18-20-39)27(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-16,27H,17-22H2,1-2H3 |
Clave InChI |
PIXNNJRTPJHDNG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CCSC6=NC7=CC=CC=C7S6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



ammoniumolate](/img/structure/B2709744.png)
![2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B2709745.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2709749.png)
![methyl 3-{[(9-ethyl-9H-carbazol-3-yl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2709750.png)




![(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide](/img/structure/B2709760.png)



![2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2709766.png)